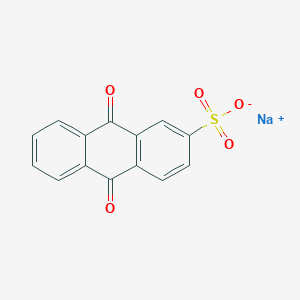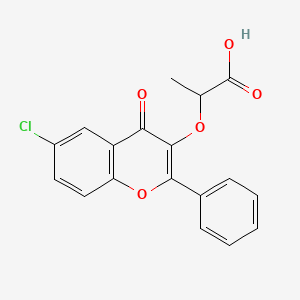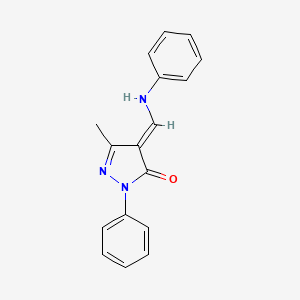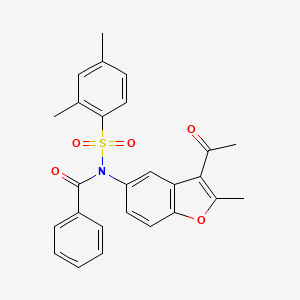
sodium;9,10-dioxoanthracene-2-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium;9,10-dioxoanthracene-2-sulfonate, also known as sodium anthraquinone-2-sulfonate, is an anionic dye with a quinone structure. It is a derivative of anthraquinone, which is an aromatic organic compound. This compound is known for its good electrochemical activity and is primarily used as an intermediate in the synthesis of various dyes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium;9,10-dioxoanthracene-2-sulfonate can be synthesized through the sulfonation of anthraquinone. The typical method involves the reaction of anthraquinone with sulfuric acid to produce anthraquinone-2-sulfonic acid, which is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves the controlled sulfonation of anthraquinone using sulfuric acid, followed by neutralization with sodium hydroxide. The product is then purified and crystallized to obtain the final compound .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium;9,10-dioxoanthracene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into anthrahydroquinone or other reduced forms.
Substitution: It can undergo substitution reactions where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium (VI) compounds.
Reduction: Copper is often used as a reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different quinone derivatives, while reduction can produce anthrahydroquinone .
Wissenschaftliche Forschungsanwendungen
Sodium;9,10-dioxoanthracene-2-sulfonate has a wide range of applications in scientific research:
Biology: Its electrochemical properties make it useful in studies involving electron transfer processes.
Medicine: Research is ongoing into its potential use in pharmaceuticals due to its quinone structure.
Industry: It is used in the production of dyes and pigments for textiles and other materials.
Wirkmechanismus
The mechanism by which sodium;9,10-dioxoanthracene-2-sulfonate exerts its effects is primarily through its quinone structure. Quinones are known to participate in redox reactions, which can affect various biological and chemical processes. The compound can act as an electron acceptor in electron transfer reactions, influencing various pathways and molecular targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthraquinone: The parent compound of sodium;9,10-dioxoanthracene-2-sulfonate, used in similar applications.
Anthrahydroquinone: A reduced form of anthraquinone, also used in dye synthesis.
1-Chloroanthraquinone: A chlorinated derivative used in the production of dyes.
Uniqueness
This compound is unique due to its sulfonate group, which enhances its solubility in water and its electrochemical activity. This makes it particularly useful in applications requiring water-soluble dyes and in electrochemical studies .
Eigenschaften
IUPAC Name |
sodium;9,10-dioxoanthracene-2-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O5S.Na/c15-13-9-3-1-2-4-10(9)14(16)12-7-8(20(17,18)19)5-6-11(12)13;/h1-7H,(H,17,18,19);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGCZERPQGJTIQP-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7NaO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(4-tert-butylphenyl)-2-[(5-cyano-6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B7737110.png)
![2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclopentylacetamide](/img/structure/B7737112.png)
![2-[[6-(4-tert-butylphenyl)-5-cyano-4-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-cyclopentylacetamide](/img/structure/B7737120.png)
![2-[(5-cyano-4-oxo-6-propyl-1H-pyrimidin-2-yl)sulfanyl]-N-cyclopentylacetamide](/img/structure/B7737124.png)
![2-[4-[(6,7-Dimethoxyquinazolin-4-yl)amino]phenyl]acetic acid;hydrochloride](/img/structure/B7737130.png)

![2-{[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL 4-CHLOROBENZOATE](/img/structure/B7737158.png)
![2-{[5-CYANO-6-(4-METHYLPHENYL)-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}ETHYL PYRIDINE-4-CARBOXYLATE](/img/structure/B7737162.png)
![4-chloro-3-methyl-N-(7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)benzenesulfonamide](/img/structure/B7737167.png)

![N-[6-(benzenesulfonamido)hexyl]benzenesulfonamide](/img/structure/B7737180.png)

![2-[(2E)-2-(1-phenylethylidene)hydrazinyl]-1,3-thiazol-4-one](/img/structure/B7737204.png)
![2-[(3-Oxo-2-thiatricyclo[6.3.1.04,12]dodeca-1(12),4,6,8,10-pentaen-9-yl)sulfonylamino]benzoic acid](/img/structure/B7737209.png)
